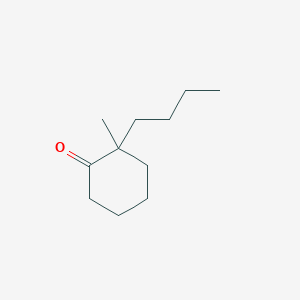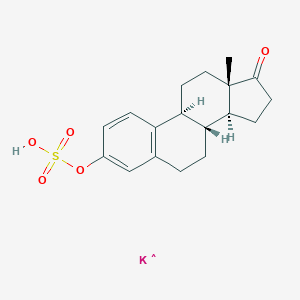
Estra-1,3,5(10)-trien-17-one, 3-(sulfooxy)-, potassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Estrone sulfate (potassium) is a naturally occurring steroid and a conjugated estrogen. It is a potassium salt of estrone sulfate, which is an estrogen ester and conjugate. Estrone sulfate is one of the most abundant estrogens in the human body, particularly in the bloodstream of postmenopausal women. It plays a crucial role in various physiological processes and is used in hormone replacement therapy to manage menopausal symptoms and other hormone-related disorders .
Aplicaciones Científicas De Investigación
Estrone sulfate (potassium) has a wide range of applications in scientific research:
Chemistry: Used as a standard for analytical methods to quantify estrogen levels in biological samples.
Biology: Studied for its role in estrogen metabolism and its effects on cellular processes.
Medicine: Utilized in hormone replacement therapy to alleviate menopausal symptoms, treat certain types of breast and prostate cancers, and manage conditions related to estrogen deficiency.
Industry: Employed in the development of pharmaceuticals and as a reference compound in quality control processes .
Direcciones Futuras
Mecanismo De Acción
Estrone sulfate (potassium) exerts its effects by being converted to estrone and estradiol, which are active estrogens. These estrogens bind to estrogen receptors in target tissues, leading to the activation of estrogen-responsive genes. The binding of estrogens to their receptors modulates the secretion of gonadotropins (luteinizing hormone and follicle-stimulating hormone) through a negative feedback mechanism, thereby regulating various physiological processes .
Análisis Bioquímico
Biochemical Properties
Estrone 3-sulfate potassium salt is biologically inactive, with less than 1% of the relative binding affinity of estradiol for the ERα and ERβ . Simultaneously, estrogen sulfotransferases, including SULT1A1 and SULT1E1, convert estrone to Estrone 3-sulfate potassium salt, resulting in an equilibrium between the two steroids in various tissues .
Cellular Effects
Estrone 3-sulfate potassium salt itself does not have direct cellular effects due to its biological inactivity. Its transformation into estrone can influence various cellular processes. Estrone, the product of the transformation, can be converted by 17β-hydroxysteroid dehydrogenases into the more potent estrogen estradiol . This estradiol can then bind to and activate estrogen receptors, influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Estrone 3-sulfate potassium salt involves its conversion into estrone by steroid sulfatase . Estrone can then be converted into estradiol, a more potent estrogen, by 17β-hydroxysteroid dehydrogenases . Estradiol exerts its effects at the molecular level by binding to estrogen receptors and modulating their activity .
Metabolic Pathways
Estrone 3-sulfate potassium salt is involved in the metabolic pathway of estrone. It is converted into estrone by steroid sulfatase . Estrone can then be converted into estradiol by 17β-hydroxysteroid dehydrogenases .
Transport and Distribution
Estrone 3-sulfate potassium salt is hydrophilic due to its anionic nature . It is transported into cells in a tissue-specific manner by active transport via organic-anion-transporting polypeptides (OATPs), including OATP1A2, OATP1B1, OATP1B3, OATP1C1, OATP2B1, OATP3A1, OATP4A1, and OATP4C1, as well as by the sodium-dependent organic anion transporter (SOAT; SLC10A6) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Estrone sulfate (potassium) can be synthesized through the sulfation of estrone. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as the sulfating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfate ester. The resulting estrone sulfate is then neutralized with potassium hydroxide to form the potassium salt .
Industrial Production Methods: In industrial settings, the production of estrone sulfate (potassium) involves large-scale sulfation processes. The reaction conditions are optimized to achieve high yields and purity. The process includes the purification of the final product through crystallization or other separation techniques to remove impurities and ensure the desired quality .
Análisis De Reacciones Químicas
Types of Reactions: Estrone sulfate (potassium) undergoes various chemical reactions, including:
Hydrolysis: Estrone sulfate can be hydrolyzed to estrone and sulfuric acid under acidic or enzymatic conditions.
Reduction: The compound can be reduced to estradiol sulfate, which is a more potent estrogen.
Oxidation: Estrone sulfate can undergo oxidation to form estrone-3,4-quinone, a reactive intermediate.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using sulfatase enzymes.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Hydrolysis: Estrone and sulfuric acid.
Reduction: Estradiol sulfate.
Oxidation: Estrone-3,4-quinone
Comparación Con Compuestos Similares
Estrone sulfate (potassium) can be compared with other similar compounds such as:
Estradiol sulfate: A more potent estrogen with similar applications in hormone replacement therapy.
Estriol sulfate: Another estrogen conjugate with distinct physiological roles and therapeutic uses.
Estrone glucuronide: A conjugated estrogen with different metabolic pathways and excretion profiles.
Uniqueness: Estrone sulfate (potassium) is unique due to its abundance in the human body and its role as a reservoir for the formation of active estrogens. Its stability and solubility as a potassium salt make it suitable for various research and therapeutic applications .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Estra-1,3,5(10)-trien-17-one, 3-(sulfooxy)-, potassium salt involves the conversion of Estra-1,3,5(10)-trien-17-one to its sulfonyl chloride derivative, followed by reaction with potassium sulfite to form the sulfoxide, and finally conversion to the potassium salt. ", "Starting Materials": [ "Estra-1,3,5(10)-trien-17-one", "Thionyl chloride", "Potassium sulfite", "Potassium hydroxide" ], "Reaction": [ "Estra-1,3,5(10)-trien-17-one is reacted with thionyl chloride to form the sulfonyl chloride derivative.", "The sulfonyl chloride is then reacted with potassium sulfite in the presence of water to form the sulfoxide.", "The sulfoxide is then treated with potassium hydroxide to form the potassium salt of Estra-1,3,5(10)-trien-17-one, 3-(sulfooxy)-." ] } | |
Número CAS |
1240-04-6 |
Fórmula molecular |
C18H21KO5S |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
potassium;[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C18H22O5S.K/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,15-,16+,18+;/m1./s1 |
Clave InChI |
CUQHOFAEIPGLBH-ZFINNJDLSA-M |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[K+] |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[K] |
SMILES canónico |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[K+] |
Otros números CAS |
1240-04-6 |
Descripción física |
Solid |
Pictogramas |
Irritant; Health Hazard |
Números CAS relacionados |
481-97-0 (Parent) |
Sinónimos |
estrone sulfate estrone sulfate, 14C-labeled estrone sulfate, 16-(14)C-labeled estrone sulfate, ammonium salt estrone sulfate, potassium salt estrone sulfate, sodium salt estrone-3-sulfate Evex oestrone sulphate potassium estrone sulfate sodium estrone sulfate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





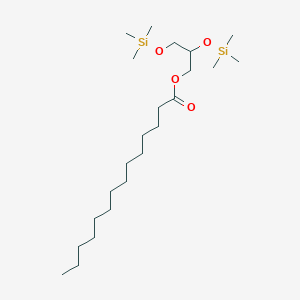
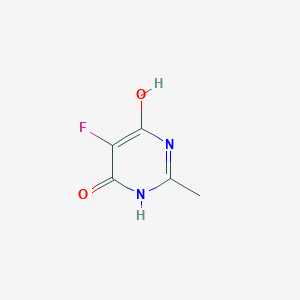
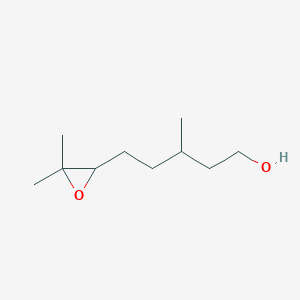
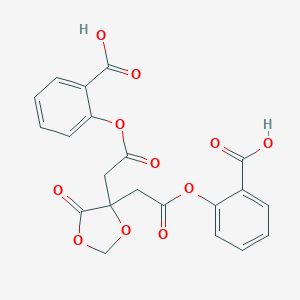
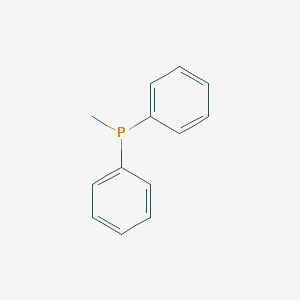
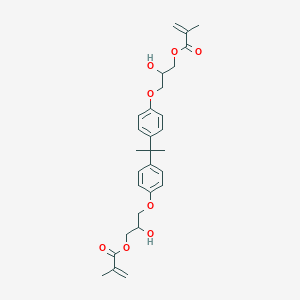

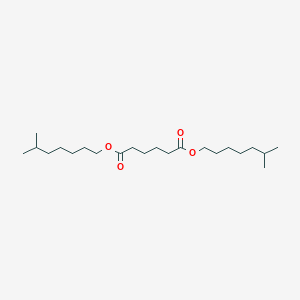
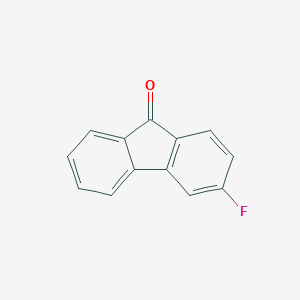
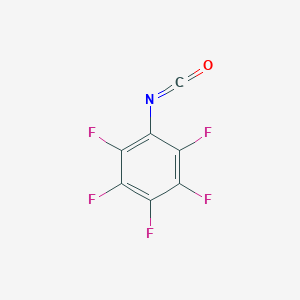
![3-Nitroso-3-azabicyclo[3.2.2]nonane](/img/structure/B73829.png)
